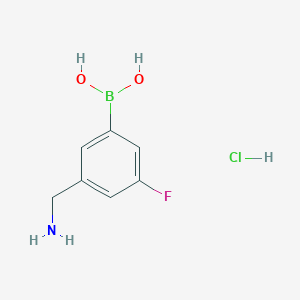

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a chemical compound with the empirical formula C7H11BClNO2 . It is a solid substance . It is used by early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCl.NCc1cccc(c1)B(O)O . Chemical Reactions Analysis

Amines, such as this compound, can react with acid chlorides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 354.6±44.0 °C at 760 mmHg, and a flash point of 168.3±28.4 °C . It also has a molar refractivity of 41.5±0.4 cm3, a polar surface area of 66 Å2, and a polarizability of 16.5±0.5 10-24 cm3 .Applications De Recherche Scientifique

Fluorescence Modulation and Sensing Applications

Fluorescence Turn-on and Boronate Ester Formation 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is noted for its role in the formation of boronate esters and its application in fluorescence modulation. The presence of the aminomethyl group is reported to enhance the affinity towards diols at neutral pH, contributing significantly to the fluorescence turn-on of appended fluorophores upon diol binding. The mechanism involves the aminomethyl group acting as an electron-withdrawing entity, which facilitates diol binding by lowering the pKa of the neighboring boronic acid. Additionally, the fluorescence turn-on is associated with vibrational-coupled excited-state relaxation rather than direct interaction with the amine group in the protic-solvent-inserted form of the boronic acid/boronate ester. This characteristic makes this compound a vital component in carbohydrate sensing and in the development of receptors for various compounds containing vicinal diols (Sun et al., 2019).

Recognition of Hydrophilic Amino and N,N-Dimethylamino Compounds The compound has also been implicated in the selective recognition of hydrophilic amino and N,N-dimethylamino compounds. In particular, self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer, which contain 3-aminophenylboronic acid, have demonstrated the ability to selectively recognize and transfer certain hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This selective recognition is in contrast to the behavior towards other hydrophilic compounds which are not recognized by these aggregates, indicating the specific interaction capabilities of 3-aminophenylboronic acid derivatives in molecular recognition systems (Sawada et al., 2000).

Controlled Drug Delivery and Insulin Release

Glucose-Sensitive Films for Controlled Drug Delivery Another noteworthy application involves the use of this compound in the synthesis of glucose-sensitive films, which are pertinent for controlled drug delivery systems. The hydrogen-bonded layer-by-layer assembled films, modified with this compound, exhibit pH- and thermo-sensitive swelling behaviors. The presence of saccharides like glucose or fructose in the solution enhances the swelling of these films, which is a critical factor in controlled drug release mechanisms. This particular characteristic has been explored for self-regulated insulin delivery, marking an essential step in diabetes treatment (Ding et al., 2009).

Safety and Hazards

The safety information for 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride includes hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Mécanisme D'action

The pharmacokinetics of boronic acids and their derivatives can vary widely depending on their chemical structure and the specific biological system they interact with. Generally, they are well absorbed and can distribute throughout the body, but their metabolism and excretion can be influenced by many factors .

The action environment, including pH, temperature, and the presence of other molecules, can significantly influence the stability and efficacy of boronic acids .

Propriétés

IUPAC Name |

[3-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO2.ClH/c9-7-2-5(4-10)1-6(3-7)8(11)12;/h1-3,11-12H,4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAXXTZMUWNWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CN)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2640697.png)

![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide](/img/structure/B2640699.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B2640709.png)

![5-ethyl-N-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2640716.png)